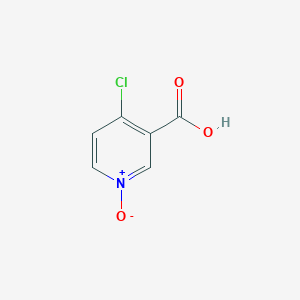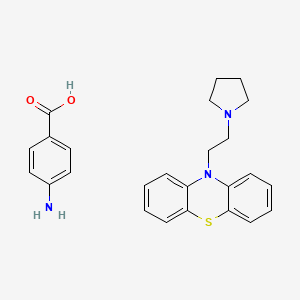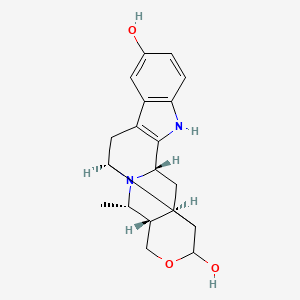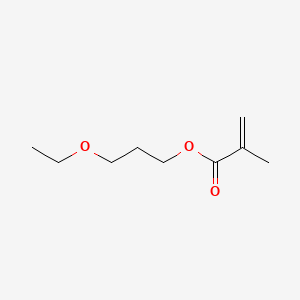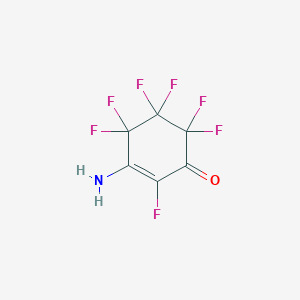
Benzenemethanol,2-(acetyloxy)-5-methyl-,acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanol,2-(acetyloxy)-5-methyl-,acetate is an organic compound with the molecular formula C11H14O4. It is a derivative of benzenemethanol, featuring acetoxy and methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol,2-(acetyloxy)-5-methyl-,acetate typically involves the esterification of benzenemethanol derivatives. One common method is the acetylation of 2-hydroxy-5-methylbenzenemethanol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and passed through a reactor at controlled temperatures and pressures. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanol,2-(acetyloxy)-5-methyl-,acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to the parent alcohol.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzenemethanol derivatives.
Substitution: Formation of various substituted benzenemethanol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzenemethanol,2-(acetyloxy)-5-methyl-,acetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenemethanol,2-(acetyloxy)-5-methyl-,acetate involves its interaction with biological molecules. The acetoxy group can undergo hydrolysis to release acetic acid and the parent alcohol, which can then interact with cellular components. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
Benzenemethanol,2-(acetyloxy)-: Lacks the methyl group, resulting in different chemical properties.
Benzenemethanol,5-methyl-: Lacks the acetoxy group, affecting its reactivity and applications.
Benzenemethanol,2-(hydroxy)-5-methyl-: Contains a hydroxyl group instead of an acetoxy group, leading to different chemical behavior.
Uniqueness
Benzenemethanol,2-(acetyloxy)-5-methyl-,acetate is unique due to the presence of both acetoxy and methyl groups, which confer specific chemical properties and reactivity. This combination makes it valuable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C12H14O4 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
(2-acetyloxy-5-methylphenyl)methyl acetate |
InChI |
InChI=1S/C12H14O4/c1-8-4-5-12(16-10(3)14)11(6-8)7-15-9(2)13/h4-6H,7H2,1-3H3 |
Clave InChI |
BCANYOXLDDEJNY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC(=O)C)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




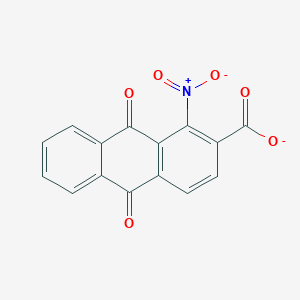
![5H-Phosphinolino[4,3-b]indole](/img/structure/B14746234.png)
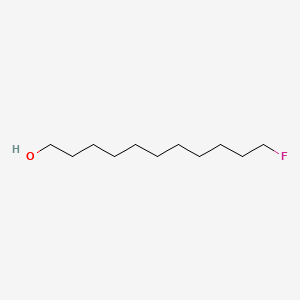

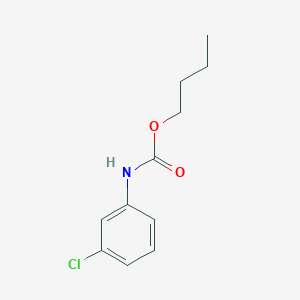

![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746277.png)
